molecular formula C28H34O8S2 B001337 Ecamsule CAS No. 92761-26-7

Ecamsule

Cat. No.: B001337
CAS No.: 92761-26-7
M. Wt: 562.7 g/mol
InChI Key: HEAHZSUCFKFERC-IWGRKNQJSA-N
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Description

It is known for its strong photostability and ability to absorb UV radiation between 290 and 390 nm, with peak absorption at 345 nm . Ecamsule is commonly found in sunscreens and other skincare products to protect the skin from harmful UV rays.

Mechanism of Action

Target of Action

Ecamsule, also known as Mexoryl SX, is an organic compound that is added to many sunscreens to filter out UVA rays . It is a benzylidene camphor derivative, many of which are known for their excellent photostability . The primary target of this compound is the harmful ultraviolet (UV) radiation from the sun, specifically the UVA rays .

Mode of Action

When exposed to UV radiation, this compound undergoes a process called reversible photoisomerization followed by photoexcitation . The absorbed UV radiation is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure . This compound protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the absorption and release of UV radiation. By absorbing the UV radiation and releasing it as thermal energy, this compound prevents the UV radiation from causing damage to the skin cells . This process reduces the formation of UV-induced pyrimidine dimers, which are a type of DNA damage that can lead to mutations and skin cancer .

Pharmacokinetics

This compound is applied topically to the skin, where it acts locally to absorb UV radiation . As a topical agent, its absorption, distribution, metabolism, and excretion (ADME) properties are primarily related to its interaction with the skin and its stability in the environment.

Result of Action

The primary result of this compound’s action is the protection of the skin from harmful UV radiation. By absorbing UV radiation and preventing it from penetrating the skin, this compound reduces the risk of sunburn, premature skin aging, and skin cancer . In studies done in mice, it has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as the intensity of UV radiation and the temperature. This compound is known for its photostability, meaning it maintains its effectiveness even when exposed to light . Nonetheless, like all sunscreens, this compound should be reapplied regularly, especially after swimming or sweating, to ensure continued protection .

Safety and Hazards

Ecamsule is a topical preparation and should not be absorbed . Research done by L’Oreal on human subjects revealed that the systemically absorbed dose of this compound is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health .

Biochemical Analysis

Biochemical Properties

Ecamsule plays a crucial role in biochemical reactions, particularly in the absorption of UV radiation. When exposed to UV, this compound undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin . This process protects the skin from UV exposure.

Cellular Effects

This compound’s primary cellular effect is to protect cells from the harmful effects of UV radiation. By absorbing UV rays and releasing them as thermal energy, this compound prevents these rays from penetrating the skin and causing cellular damage . This can influence cell function by reducing the risk of UV-induced damage, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves protection against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm . This compound is photostable and does not degrade significantly when exposed to light . In studies done in mice, it has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its photostability. Unlike some other sunscreen ingredients, this compound does not degrade significantly when exposed to light . This means that it can provide long-term protection against UV radiation, making it a valuable ingredient in sunscreens.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, the safety and efficacy of this compound have been extensively studied in humans. Research done by L’Oreal on human subjects revealed that the systemically absorbed dose of this compound is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health .

Metabolic Pathways

Given that it is a topical preparation and is not meant to be absorbed, it is likely that its metabolic pathways are minimal .

Transport and Distribution

As a topical preparation, this compound is primarily distributed on the surface of the skin. It is not meant to be absorbed or transported within cells or tissues .

Subcellular Localization

Given that this compound is not absorbed into the skin, it does not have a subcellular localization. Its primary function is to absorb UV radiation at the skin’s surface, preventing it from penetrating the skin and causing cellular damage .

Preparation Methods

Ecamsule is synthesized through a series of chemical reactions involving camphor and terephthalaldehyde. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these reactions to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Ecamsule undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include sulfuric acid for sulfonation, oxidizing agents for oxidation reactions, and UV light for photoisomerization. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ecamsule is unique among UVA absorbers due to its strong photostability and broad absorption range. Similar compounds include:

This compound stands out for its ability to maintain its efficacy under prolonged UV exposure, making it a preferred choice in sunscreen formulations.

Properties

Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm. Ecamsule is photostable and it does not degrade significantly when exposed to light. In studies done in mice it reduces the formation of UV induced pyrimidine dimers and delays the onset of skin cancer. In vitro, ecamsule has been shown to effectively protect against the harmful effects of UV.

CAS No.

92761-26-7

Molecular Formula

C28H34O8S2

Molecular Weight

562.7 g/mol

IUPAC Name

[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13+,20-14+

InChI Key

HEAHZSUCFKFERC-IWGRKNQJSA-N

Isomeric SMILES

CC1(C2(C(=O)/C(=C/C3=CC=C(C=C3)/C=C\4/C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C

SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C

Color/Form

Solid

melting_point

255 °C (decomposes)

92761-26-7

Pictograms

Corrosive

shelf_life

Stable under recommended storage conditions.

solubility

In water, 0.1507 mg/L at 25 °C (est)

Synonyms

3,3'-(1,4-phenylenedimethylidyne)bis(7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonic acid)
Ecamsule
Mexoryl SX
terephthalylidene dicamphor sulfonic acid

vapor_pressure

6.28X10-23 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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